N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 is a deuterated derivative of the beta-blocker Pindolol, which is primarily used in the treatment of hypertension and other cardiovascular conditions. This compound is notable for its stable isotope labeling, which allows for enhanced tracking and analysis in pharmacokinetic studies. The molecular formula of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 is , with a molecular weight of approximately 220.225 g/mol .
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 falls under the category of stable isotope labeled compounds. These compounds are crucial in pharmacological research, particularly in studies involving drug metabolism and distribution.
The synthesis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 typically involves several key steps. The process begins with the preparation of the precursor compounds, which are then subjected to various chemical reactions to introduce the deuterium label.
The molecular structure of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 can be represented using various chemical notation systems:
CC1C(=O)C(C)C(=O)C(=C1N)C(=O)CC#N
InChI=1S/C11H12N2O3/c1-5-9(13)8(7(14)3-4-12)11(16)6(2)10(5)15/h5-6H,3,13H2,1-2H3
The compound's accurate mass is 220.085 g/mol, confirming its composition through mass spectrometry techniques .
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 can undergo various chemical transformations:
Common reagents for these reactions include:
As a beta-blocker, N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 functions primarily by blocking beta-adrenergic receptors in the heart and vascular system. This action leads to decreased heart rate and reduced blood pressure.
Research indicates that the deuterated form may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart, potentially allowing for more precise studies in drug metabolism and efficacy .
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4